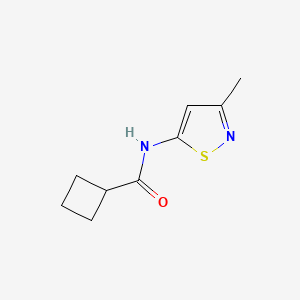![molecular formula C17H14N2O2 B2641055 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol CAS No. 477846-93-8](/img/structure/B2641055.png)
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
While specific synthesis methods for “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” were not found, a related study discusses the synthesis of novel triazole-pyrimidine-based compounds, which could potentially provide insights into the synthesis of similar pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” consists of a pyrimidine ring attached to a benzene ring, with a methoxyphenyl group attached to the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Environmental Exposure and Bioanalysis
Studies have focused on the detection, quantification, and analysis of various phenolic compounds, including methoxybenzophenones, in environmental samples and biological fluids. These methodologies are crucial for assessing human and environmental exposure to these chemicals, which are widely used in consumer products and industrial applications. For example, Ye et al. (2005) developed a sensitive method for quantifying urinary conjugates of bisphenol A and related compounds, highlighting the importance of monitoring exposure to phenolic compounds due to their potential biological activity (Ye et al., 2005).
Health Implications
Several studies have investigated the health implications of exposure to benzophenone-type UV filters, including methoxybenzophenones, which are used in sunscreens and personal care products. Research indicates potential associations between exposure to these compounds and various health outcomes, such as endocrine disruption and effects on reproductive health. For instance, Buck Louis et al. (2014) explored how exposure to benzophenone UV filters might affect couples' fecundity, suggesting that male exposure to certain UV filters could reduce fecundity (Buck Louis et al., 2014).
Wirkmechanismus
While the specific mechanism of action for “4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]benzenol” is not available, a related study on triazole-pyrimidine hybrids suggests that these compounds exhibit neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-15-8-4-12(5-9-15)16-10-11-18-17(19-16)13-2-6-14(20)7-3-13/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFBCULBTJRMBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2640974.png)
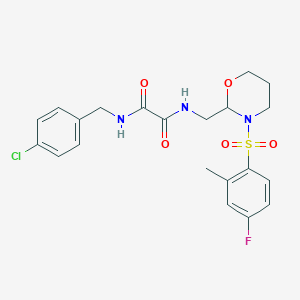
![N-(4-bromo-2-methylphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640977.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1H-indol-3-yl)ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2640979.png)

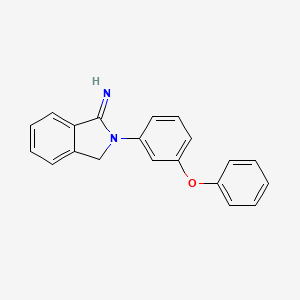
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2640983.png)
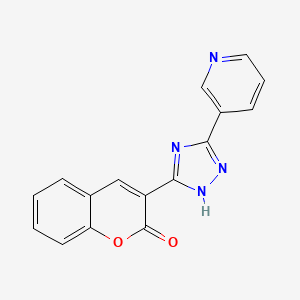
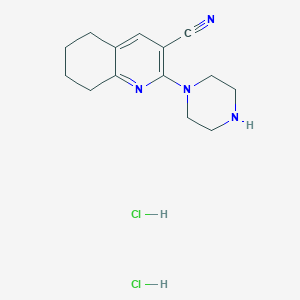
![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640989.png)
